Arginine hexyldecyl phosphate

lamellar liquid crystal α-gel phase behavior

Select this high-purity monoalkyl phosphate (MAP) surfactant for liquid crystal emulsification without HLB optimization. The β-branched 2-hexyldecyl chain forms stable lamellar liquid crystalline phases across wide temperatures, enabling O/LC emulsions with diverse oils (hydrocarbon, silicone, fluorinated). L-arginine counterion maintains lamellar order down to 0°C. Uniquely effective in high-glycerol formulations (up to 80%), maintaining bilayer rigidity for enhanced oil loading. Natural Origin Index 0.83, RSPO-compliant, COSMOS/ECOCERT certified. Ideal for hybrid oil serums, sunscreens, foundations, and humectant-rich moisturizers.

Molecular Formula C22H49N4O6P
Molecular Weight 496.6 g/mol
CAS No. 111129-35-2
Cat. No. B034140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginine hexyldecyl phosphate
CAS111129-35-2
SynonymsARGININE HEXYLDECYL PHOSPHATE
Molecular FormulaC22H49N4O6P
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)COP(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C16H35O4P.C6H14N4O2/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-20-21(17,18)19;7-4(5(11)12)2-1-3-10-6(8)9/h16H,3-15H2,1-2H3,(H2,17,18,19);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
InChIKeyIQPVSJCZOBXLRX-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arginine Hexyldecyl Phosphate (CAS 111129-35-2): Structural Identity and Procurement Context


Arginine hexyldecyl phosphate (CAS 111129-35-2) is a 1:1 salt of L-arginine with 2-hexyldecyl dihydrogen phosphate, designated in the research literature as R6R10MP-Arg or MAP-16G-ARG [1]. The compound belongs to the monoalkyl phosphate (MAP) surfactant class and is commercially available as NIKKOL PUREPHOS LC [2]. Its defining structural feature is the β-branched C16 alkyl chain (2-hexyldecyl), which distinguishes it from straight-chain C16 analogs such as cetyl phosphate derivatives. In aqueous systems, this branched-chain architecture directs self-assembly toward lamellar liquid crystalline phases rather than the α-gel structures formed by linear-chain counterparts, a property that fundamentally determines its emulsification mechanism and formulation utility [3].

Why Generic Substitution of Arginine Hexyldecyl Phosphate Fails: Structural Determinants of Function


Arginine hexyldecyl phosphate cannot be replaced by its closest in-class analogs—arginine cetyl phosphate (straight-chain C16MP-Arg, NIKKOL PUREPHOS α) or potassium alkyl phosphate salts—without fundamentally altering formulation architecture. The β-branched 2-hexyldecyl chain of this compound directs aqueous self-assembly into lamellar liquid crystalline phases that enable liquid crystal emulsification, whereas the straight-chain C16MP-Arg analog forms α-gel structures suited for multilamellar emulsion stabilization [1]. The L-arginine counterion is equally non-interchangeable: it produces a single gel-to-liquid crystal phase transition and stabilizes lamellar order down to 0°C, while the potassium counterion yields three distinct phase transitions (coagel–gel, gel–liquid crystal, and liquid crystal restructuring) across 0–100°C [2]. Furthermore, generic industrial-grade monoalkyl phosphates—typically mixtures of mono-, di-, and tri-esters—lack the high monoester purity required to reproduce the specific self-assembly behavior that defines this compound's functional profile [3]. The quantitative evidence below establishes these distinctions.

Arginine Hexyldecyl Phosphate: Quantitative Differentiation Evidence Against Closest Analogs


Lamellar Liquid Crystal vs. α-Gel: Branched-Chain Architecture Determines Self-Assembly Pathway

Arginine hexyldecyl phosphate (β-branched C16MP-Arg) directs aqueous self-assembly into a lamellar liquid crystalline (Lα) phase that occupies a wide region of the phase diagram and persists as a dispersion of concentric lamella even upon dilution. In direct contrast, straight-chain C16MP-Arg (arginine cetyl phosphate, the active basis of NIKKOL PUREPHOS α) forms an α-gel (α-type hydrated crystal) structure under equivalent conditions [1]. The branched-chain architecture reduces the gel-to-liquid crystal phase transition temperature, causing the lamellar liquid crystal phase to dominate the phase diagram at ambient temperatures [2]. This phase-level distinction is the primary functional differentiator: the Lα phase enables liquid crystal emulsification (O/LC → O/W pathway), whereas the α-gel phase facilitates multilamellar emulsion stabilization via a different mechanism. Glycerol incorporation strengthens the bilayer membrane in the R6R10MP-Arg system, enhancing oil-retaining capacity while maintaining the lamellar structure up to 80 wt% glycerol replacement of water [3].

lamellar liquid crystal α-gel phase behavior

Counterion Effect on Phase Transitions: L-Arginine vs. Potassium Simplifies Thermal Behavior

The L-arginine counterion dramatically simplifies the phase transition profile of hexadecyl phosphate compared to the potassium counterion. Differential scanning calorimetry (DSC) measurements on L-arginine hexadecyl hydrogen phosphate/water systems reveal only a single gel-to-liquid crystalline phase transition (Tc) across 0–100°C. By contrast, potassium hexadecyl hydrogen phosphate/water systems exhibit three distinct phase transitions over the same temperature range: coagel-to-gel, gel-to-liquid crystal, and a structural rearrangement within the liquid crystal phase [1]. Additionally, the L-arginine salt forms three-dimensional association structures (liquid crystal and gel) from quite low concentrations, and the gel retaining water exists as a stable phase down to 0°C at temperatures below Tc. X-ray diffraction confirms that this gel phase possesses lamellar long-range order with alkyl chains packed in a hexagonal sub-lattice within each layer [1]. The bulky L-arginine counterion and strong zwitterionic interactions between neighboring molecules are proposed as the mechanistic basis for this behavior.

DSC phase transition counterion effect

Oil Universality in Liquid Crystal Emulsification: Broad Oil Compatibility Independent of HLB

Arginine hexyldecyl phosphate (R6R10MP-Arg) forms fine oil-in-liquid crystal (O/LC) emulsions with chemically diverse oils spanning a wide polarity range: the nonpolar hydrocarbon squalane, polar dimethylpolysiloxane (DMPS, viscosity 6 mPa·s), and the highly fluorinated perfluoropolyether (PFPE). Critically, this emulsification is achieved without requiring oil-specific HLB (hydrophil-lipophil balance) adjustment [1]. The resulting O/LC emulsions are formed over a wide range of oil/surfactant ratios, and the droplet sizes of the final O/W emulsions depend chiefly on the oil/surfactant ratio rather than on oil type [1]. By contrast, conventional emulsifiers such as potassium cetyl phosphate or cetearyl alcohol/cetearyl glucoside blends require HLB matching and often exhibit limited compatibility with fluorinated or silicone oils [2]. The mechanistic basis lies in the near-absence of interaction between the liquid crystal phase and the dispersed oil—the liquid crystal presents as an independent phase in the emulsion, as confirmed by fluorescence analysis and electron spin resonance (ESR) spin labeling [3].

O/LC emulsion oil compatibility HLB independence

Monoester Purity as a Functional Prerequisite: High-Purity vs. Industrial-Grade Alkyl Phosphates

The specific lamellar liquid crystal-forming behavior of arginine hexyldecyl phosphate depends critically on high monoalkyl phosphate purity. General industrial-grade alkyl phosphate products are mixtures of mono-, di-, and tri-esters that do not exhibit the distinct self-assembly features of the pure monoester [1]. NIKKOL PUREPHOS LC is produced as a high-purity branched monoalkyl phosphate arginine salt, enabling the formation of lamellar liquid crystal structures simply upon dispersion in water across a wide temperature range, even at low concentrations [2]. This is in contrast to industrial-grade mixtures, where di- and tri-ester impurities disrupt long-range lamellar ordering and alter the hydrophilic-lipophilic balance. The natural origin index (NOI) of 0.83 for NIKKOL PUREPHOS LC further distinguishes it as a naturally derived ingredient suitable for COSMOS/ECOCERT-certified formulations [2].

monoester purity self-assembly industrial grade comparison

Long-Term α-Gel Stability of Straight-Chain Analog: Why the Linear Variant Is Not a Drop-In Replacement

While arginine hexyldecyl phosphate (branched) forms lamellar liquid crystals, its straight-chain analog C16MP-Arg forms an α-gel that is thermodynamically stable at 25°C for at least one year without transforming to coagel—a behavior described as unique among anionic surfactant systems [1]. This intrinsic thermodynamic stability of the straight-chain α-gel is attributed to the relatively large volume of the L-arginine counterion, which relaxes the alkyl chains and prevents crystallization into the coagel phase [1]. Conventional α-gels formed by other surfactant systems are typically metastable and undergo structural transformation over weeks to months of storage, leading to formulation instability [2]. This evidence demonstrates that the branched vs. linear chain architecture is not a minor structural variation but a binary switch between two functionally distinct material platforms: one optimized for liquid crystal emulsification (branched), the other for stable α-gel-based moisturizing formulations (linear).

α-gel stability coagel transformation thermodynamic stability

Arginine Hexyldecyl Phosphate: Evidence-Based Application Scenarios for Scientific and Industrial Selection


Low-Energy Liquid Crystal Emulsification for Multi-Oil Cosmetic Formulations

Arginine hexyldecyl phosphate is uniquely suited for liquid crystal emulsification of formulations containing chemically diverse oil phases—including hydrocarbon, silicone, and fluorinated oils—without HLB optimization [1]. The O/LC → O/W emulsification pathway involves dispersing the oil phase into the lamellar liquid crystal to form a gel-like O/LC emulsion, followed by dilution with water to produce fine three-phase emulsions where individual oil droplets are surrounded by liquid crystalline phase [1]. The process operates reliably across wide temperature ranges because the branched-chain architecture minimizes temperature sensitivity of the liquid crystal phase [1]. This scenario applies to the development of hybrid oil cosmetic serums, sunscreens with mixed silicone/organic UV filter phases, and foundations requiring compatibility with both volatile silicones and ester emollients.

Glycerol-Rich Formulation Systems Requiring Enhanced Bilayer Rigidity

In formulations incorporating high glycerol content (up to 80 wt% of the aqueous phase), arginine hexyldecyl phosphate maintains its lamellar liquid crystal structure, with glycerol acting to strengthen the bilayer membrane via interaction with the hydrophilic moiety of the surfactant molecule [1]. This enhanced bilayer rigidity directly improves the oil-retaining capacity of the O/LC emulsion, enabling higher oil loading without phase separation [2]. This scenario is particularly relevant for humectant-rich moisturizing serums and lotions where glycerol concentrations of 10–30% are common for humectancy but challenging for emulsion stability with conventional emulsifiers.

Natural/COSMOS-Certified Formulations Requiring High-Purity Monoalkyl Phosphate

For procurement specifications targeting COSMOS/ECOCERT-certified natural cosmetic formulations, arginine hexyldecyl phosphate (NIKKOL PUREPHOS LC) offers a natural origin index of 0.83 and RSPO-compliant sourcing [1]. The high monoester purity ensures reproducible lamellar liquid crystal formation, distinguishing it from generic industrial alkyl phosphate mixtures that exhibit batch-to-batch variability in self-assembly behavior due to uncontrolled diester and triester content [2]. This scenario applies to clean beauty brands, natural cosmetic lines, and formulations where ingredient transparency and certification are procurement prerequisites.

Research Applications Studying Lamellar Liquid Crystal Phase Behavior and Emulsification Mechanisms

Arginine hexyldecyl phosphate (R6R10MP-Arg) serves as a model compound for investigating the relationship between surfactant molecular architecture (branched vs. linear alkyl chain, amino acid vs. inorganic counterion) and self-assembled phase behavior [1]. The compound's well-characterized phase diagram, temperature-insensitive lamellar liquid crystal formation, and ability to incorporate diverse oils into O/LC emulsions make it a reference system for studying liquid crystal emulsification mechanisms [2]. Research applications include fundamental colloid and interface science, development of structure-function relationships for alkyl phosphate surfactants, and mechanistic studies of glycerol effects on bilayer rigidity [3].

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